![molecular formula C7H4BrNS B1340213 2-Bromothieno[2,3-c]pyridine CAS No. 756477-36-8](/img/structure/B1340213.png)
2-Bromothieno[2,3-c]pyridine
Overview
Description
“2-Bromothieno[2,3-c]pyridine” is a chemical compound with the molecular formula C7H4BrNS . It has a molecular weight of 215.09 and is an off-white solid . The IUPAC name for this compound is 2-bromo-1H-1lambda3-thieno [2,3-c]pyridine .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives has been a topic of interest in recent research . The synthesis process involves the use of synthetic building blocks and is driven by the structure of the compound . The process also involves the use of cross-coupling reactions .
Molecular Structure Analysis
The InChI code for “2-Bromothieno[2,3-c]pyridine” is 1S/C7H4BrNS/c8-7-3-5-1-2-9-4-6 (5)10-7/h1-4H . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Bromothieno[2,3-c]pyridine” is an off-white solid . It has a molecular weight of 215.09 . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Synthesis of GRK2 Inhibitors
The thieno[2,3-c]pyridine scaffold is used in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors . The thieno[2,3-c]pyridine moiety is a key component in the structure of these inhibitors. The development of these inhibitors could form the basis of future drug discovery programs .
Development of Kinase Inhibitors
Thieno[2,3-c]pyridine derivatives are used as starting points for the development of kinase inhibitors . The bicyclic thieno[2,3-c]pyridine system has been identified as a potential starting point for the development of these inhibitors .
Optimization of ATP Pocket Filling
The thieno[2,3-c]pyridine scaffold can be optimized to fill the ATP pocket of kinases . This optimization can be achieved by growing from the meta-position of the pendant phenethyl moiety towards the solvent or by introducing a substituent in the 4-position .
Fluorescence Properties
Substituted thieno[3,2-c]pyridine derivatives have been synthesized and studied for their fluorescence properties . The substituent R3 has a predominant effect on the fluorescence properties of thienopyridines .
Organic Light Emitting Diode (OLED) Applications
Fluorescent compounds, such as substituted thieno[3,2-c]pyridine derivatives, are used in the development of organic light emitting diodes (OLEDs) .
Photovoltaic Applications
Thieno[3,2-c]pyridine derivatives have applications in photovoltaic technology . These compounds have been synthesized and studied for their photophysical properties .
Mechanism of Action
Target of Action
The primary target of 2-Bromothieno[2,3-c]pyridine is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .
Mode of Action
2-Bromothieno[2,3-c]pyridine interacts with GRK2 by mimicking ATP, the energy currency of the cell . This compound fits into the ATP binding site of GRK2, inhibiting its activity . The inhibition of GRK2 leads to changes in GPCR signaling, which can have various effects depending on the specific GPCR and the cellular context .
Biochemical Pathways
The inhibition of GRK2 by 2-Bromothieno[2,3-c]pyridine affects the GPCR signaling pathways . GPCRs are involved in numerous biochemical pathways, including those related to immune response, neurotransmission, cell growth, and more . Therefore, the inhibition of GRK2 can have wide-ranging effects on these pathways .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability
Result of Action
The result of 2-Bromothieno[2,3-c]pyridine’s action is the inhibition of GRK2, leading to altered GPCR signaling . This can have various molecular and cellular effects, depending on the specific GPCR and the cellular context . For example, it could potentially affect immune response, neurotransmission, or cell growth .
properties
IUPAC Name |
2-bromothieno[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCWAYSRWHURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478179 | |
Record name | 2-bromothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothieno[2,3-c]pyridine | |
CAS RN |
756477-36-8 | |
Record name | 2-bromothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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